molecular formula C24H25FN2O3S B10941848 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Cat. No.: B10941848
M. Wt: 440.5 g/mol
InChI Key: PMWOZGBAOGGCHI-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a naphthylsulfonyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine . This intermediate is then reacted with 2-naphthylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-Fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorobenzyl group and piperazine ring play crucial roles in its binding affinity and specificity. The naphthylsulfonyl moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25FN2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C24H25FN2O3S/c25-22-7-3-4-19(16-22)18-26-11-13-27(14-12-26)24(28)10-15-31(29,30)23-9-8-20-5-1-2-6-21(20)17-23/h1-9,16-17H,10-15,18H2

InChI Key

PMWOZGBAOGGCHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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